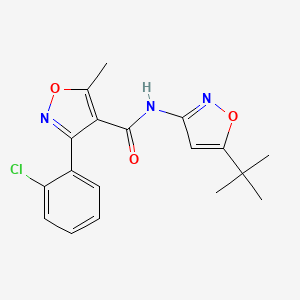
N-(5-tert-butyl-3-isoxazolyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as CL-316,243, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CL-316,243 belongs to the class of compounds known as beta-3 adrenergic receptor agonists, which have been shown to play a role in regulating energy homeostasis and metabolism.
Mecanismo De Acción
CL-316,243 works by activating the beta-3 adrenergic receptor, which is expressed in adipose tissue and plays a role in regulating energy expenditure and thermogenesis. Activation of the beta-3 adrenergic receptor leads to the activation of a signaling pathway that increases the activity of enzymes involved in the breakdown of fat and the production of heat. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects
CL-316,243 has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, increased thermogenesis, and reduced body weight. The compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models, making it a promising candidate for the treatment of diabetes and related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CL-316,243 is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one of the limitations of CL-316,243 is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, the synthesis of CL-316,243 is a complex process that requires expertise in synthetic organic chemistry, which may limit its availability for use in laboratory experiments.
Direcciones Futuras
There are a number of future directions for research on CL-316,243. One area of research is the development of analogs of CL-316,243 that may have improved efficacy and safety profiles. Another area of research is the testing of CL-316,243 in human clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to understand the mechanisms of action of CL-316,243 and its effects on metabolism and energy homeostasis.
Métodos De Síntesis
The synthesis of CL-316,243 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are tert-butylamine, 2-chlorobenzaldehyde, and 3-methyl-5-phenylisoxazole-4-carboxylic acid. These materials are reacted together under controlled conditions to produce the final product, CL-316,243. The synthesis of CL-316,243 is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
CL-316,243 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to activate the beta-3 adrenergic receptor, which is involved in the regulation of energy expenditure and thermogenesis. CL-316,243 has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for the treatment of obesity and related disorders.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-10-15(16(22-24-10)11-7-5-6-8-12(11)19)17(23)20-14-9-13(25-21-14)18(2,3)4/h5-9H,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDBUHODZYPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NOC(=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

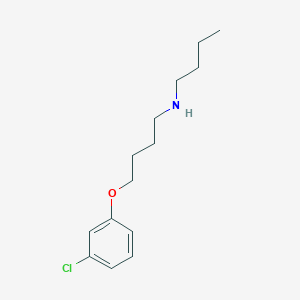
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
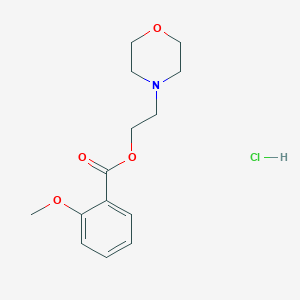

![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)
![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)
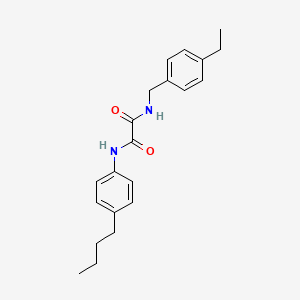

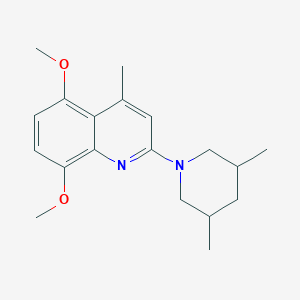

![1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4959935.png)